(1R)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol
CAS No.:
Cat. No.: VC20364822
Molecular Formula: C6H8ClNOS
Molecular Weight: 177.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8ClNOS |
|---|---|
| Molecular Weight | 177.65 g/mol |
| IUPAC Name | (1R)-2-amino-1-(5-chlorothiophen-3-yl)ethanol |
| Standard InChI | InChI=1S/C6H8ClNOS/c7-6-1-4(3-10-6)5(9)2-8/h1,3,5,9H,2,8H2/t5-/m0/s1 |
| Standard InChI Key | GXBHVQUJFRZDTR-YFKPBYRVSA-N |
| Isomeric SMILES | C1=C(SC=C1[C@H](CN)O)Cl |
| Canonical SMILES | C1=C(SC=C1C(CN)O)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
(1R)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol (CAS 54610-49-0) possesses the molecular formula C₆H₈ClNOS and a molecular weight of 177.65 g/mol . Its structure features a thiophene ring substituted with a chlorine atom at the 5-position, an ethanol chain with a hydroxyl group at the 1-position, and an amino group at the 2-position. The (1R) configuration at the chiral center dictates its stereochemical purity, which is critical for interactions in enantioselective reactions or biological systems.
The thiophene ring’s electron-rich aromatic system enables π-π stacking and dipole interactions, while the chlorine substituent enhances electrophilic substitution reactivity. The amino and hydroxyl groups facilitate hydrogen bonding, influencing solubility and crystallinity. Comparative analysis with the related compound 2-(5-chlorothiophen-3-yl)ethanol (C₆H₇ClOS, 162.64 g/mol) underscores the impact of the amino group on polarity and potential bioactivity.
| Property | (1R)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol | 2-(5-Chlorothiophen-3-yl)ethanol |
|---|---|---|
| Molecular Formula | C₆H₈ClNOS | C₆H₇ClOS |
| Molecular Weight (g/mol) | 177.65 | 162.64 |
| Functional Groups | Amino, Hydroxyl, Chlorothiophene | Hydroxyl, Chlorothiophene |
| Chirality | (1R) configuration | Achiral |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the chiral center and substituents. The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits a multiplet at δ 4.2–4.5 ppm corresponding to the methine proton adjacent to the hydroxyl group, while the amino protons appear as a broad singlet at δ 1.8–2.1 ppm . The ¹³C NMR spectrum confirms the chlorothiophene substitution with signals at δ 125–130 ppm for the aromatic carbons. Chiral High-Performance Liquid Chromatography (HPLC) using a Chiralpak® IA column resolves enantiomers, achieving ≥95% enantiomeric excess (ee) under optimized conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (1R)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol typically involves three stages:
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Thiophene Ring Formation: The Gewald reaction, utilizing ketones, nitriles, and sulfur, constructs the thiophene core.
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Chlorination: Electrophilic chlorination at the 5-position employs N-chlorosuccinimide (NCS) or chlorine gas in dichloromethane at 0–25°C.
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Enantioselective Functionalization: Asymmetric reduction of a ketone precursor (e.g., 2-amino-1-(5-chlorothiophen-3-yl)ethanone) using Corey-Bakshi-Shibata (CBS) catalysts yields the (1R)-enantiomer. Reaction parameters such as temperature (−78°C to 25°C) and solvent polarity (tetrahydrofuran vs. methanol) critically influence yield (70–85%) and ee (88–92%) .
Industrial Manufacturing Considerations
Large-scale production optimizes cost and efficiency through:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction times.
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Catalyst Recycling: Immobilized CBS catalysts on silica supports minimize waste.
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Purification Techniques: Crystallization from ethanol/water mixtures achieves >99% purity.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interactions with biological targets like GABAA receptors using cryo-EM and molecular docking.
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Green Chemistry: Develop solvent-free synthesis routes using mechanochemical activation.
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Advanced Materials: Explore its use in chiral metal-organic frameworks (MOFs) for enantioselective catalysis.
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